molecular formula C14H20N2O B7486586 2-(4-Phenylpiperidin-1-yl)propanamide

2-(4-Phenylpiperidin-1-yl)propanamide

Cat. No.: B7486586
M. Wt: 232.32 g/mol
InChI Key: DDCKBUORRDDDIZ-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperidin-1-yl)propanamide is a synthetic compound featuring a piperidine ring substituted with a phenyl group at the 4-position and a propanamide moiety attached via the nitrogen atom at the 1-position. Its molecular formula is C₁₄H₁₉N₃O, with a structure characterized by the propanamide chain (NH₂-C(O)-CH₂) linked to the piperidine’s nitrogen, while the 4-position of the piperidine hosts a phenyl group.

Properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(14(15)17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCKBUORRDDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8)

Fentanyl and its analogs (e.g., 1-(2-phenethyl)-4-(N-propanoylanilino)piperidine)

Structural and Functional Analysis:

Table 1: Comparative Overview of Key Features
Compound Molecular Formula Key Structural Features Pharmacological Profile
2-(4-Phenylpiperidin-1-yl)propanamide C₁₄H₁₉N₃O 4-Phenylpiperidine, propanamide at N1 Unknown (structural analog of opioids)
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C₁₆H₂₄N₂O₂ 4-Methoxymethylpiperidine, N-phenylpropanamide Pharmaceutical intermediate
Fentanyl C₂₂H₂₈N₂O 1-Phenethyl-4-(N-propanoylanilino)piperidine μ-opioid agonist, ~100x morphine potency

Detailed Comparisons:

Substituent Effects on Pharmacological Activity

  • Phenyl vs. Methoxymethyl Groups (Position 4 of Piperidine):

  • Fentanyl analogs prioritize a phenethyl group on the piperidine nitrogen, which is critical for high μ-opioid receptor binding. The absence of this group in the target compound suggests reduced opioid potency .

In contrast, the target compound’s unsubstituted propanamide may allow better conformational flexibility for receptor binding . Anilino vs. Piperidine-Linked Propanamide (Fentanyl Analogs): Fentanyl’s anilino-propanamide moiety (N-phenyl substitution) optimizes receptor affinity. The target compound’s direct piperidine-propanamide linkage lacks this feature, likely reducing opioid activity .

Safety and Therapeutic Margins Van Bever et al. (1976) demonstrated that N-4-substituted propanamides with phenethyl groups exhibit high analgesic potency but variable safety margins due to respiratory depression risks.

Research Findings and Gaps:

  • Compound: Classified as a pharmaceutical intermediate, its methoxymethyl group suggests utility in prodrug design or metabolic stability enhancement. No direct pharmacological data are provided .
  • Fentanyl Analogs: Structural optimization of substituents (e.g., phenethyl, anilino) is linked to extreme potency but also safety concerns. The target compound’s distinct substitutions may offer a novel activity profile, though this remains untested .

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